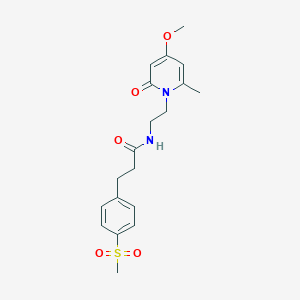
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of compounds that have been explored for various chemical properties and biological activities. The synthesis and characterization of similar compounds often involve complex chemical reactions, aiming to elucidate their structural, chemical, and physical attributes for potential applications in different fields, excluding direct drug use or dosage information as requested.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic chemical precursors to the final compound. For instance, the halogenated hydrocarbon amination reaction was used in synthesizing a structurally similar compound, showcasing the complexity and precision required in chemical synthesis processes (Bai et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in determining the conformation, configuration, and overall molecular geometry of compounds. Spectroscopic and theoretical studies have revealed the existence of different conformers and their stability in solution, highlighting the intricate details of molecular structure (Olivato et al., 2009).
Chemical Reactions and Properties
Chemical properties, including reactivity with other compounds, and the formation of derivatives through reactions such as cycloadditions or substitution reactions, are vital for understanding the chemical versatility and potential applications of a compound. Studies on similar compounds have explored their reactivity and potential in synthesizing heterocyclic systems, which are crucial in various chemical domains (Selič et al., 1997).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are essential for practical applications and handling of the compound. X-ray powder diffraction data, for instance, provides insights into the crystal structure, which is crucial for understanding the material's properties and potential applications (Qing Wang et al., 2017).
Aplicaciones Científicas De Investigación
Biochemical Applications
One study demonstrates the use of microbial-based biocatalytic systems for the production of mammalian metabolites of LY451395, a compound similar to N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide. This approach is vital for the structural characterization of metabolites by nuclear magnetic resonance spectroscopy, enhancing the understanding of the compound's metabolism and interaction within biological systems (Zmijewski et al., 2006).
Pharmaceutical Research
Research into the antimicrobial activities of thiazole derivatives provides insights into the potential pharmaceutical applications of related compounds. For example, the synthesis of fused thiazole derivatives has shown in vitro antimicrobial activity against various bacterial and fungal isolates, indicating the potential for developing new antimicrobial agents from similar structures (Wardkhan et al., 2008).
Environmental Science
In the context of environmental science, studies on the degradation pathways of sulfonylurea herbicides, which share a similar sulfonyl functional group, provide insights into the environmental fate and breakdown mechanisms of such compounds. For instance, the microbial degradation of chlorimuron-ethyl by Aspergillus niger highlights the role of fungi in the bioremediation of sulfonylurea-contaminated environments (Sharma et al., 2012).
Chemical Synthesis
Another study illustrates the use of N-Ethyl-5-phenylisoxazolium 3-sulfonate as a reagent for nucleophilic side chains of proteins, demonstrating the chemical versatility and reactivity of compounds with similar sulfonyl and amide groups. This research contributes to the broader understanding of chemical reactivity and potential applications in synthetic chemistry (Llamas et al., 1986).
Propiedades
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-12-16(26-2)13-19(23)21(14)11-10-20-18(22)9-6-15-4-7-17(8-5-15)27(3,24)25/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYPDKMGSKZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester](/img/structure/B2497321.png)
![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)


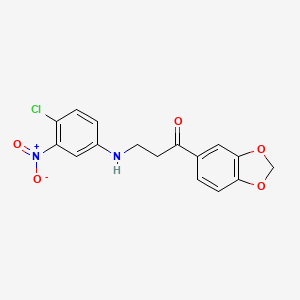
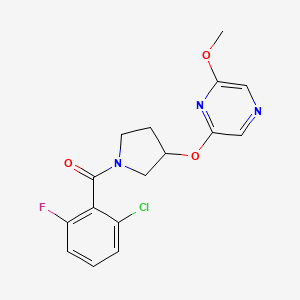

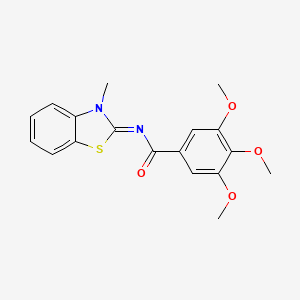
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)

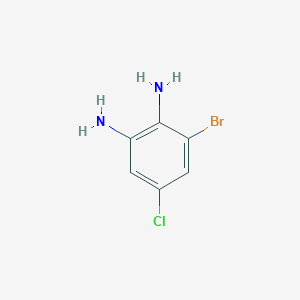
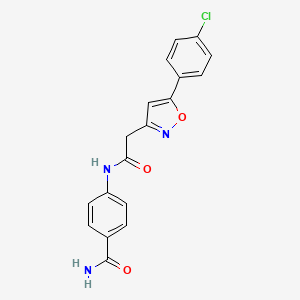
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)